1-Tert-butylsulfanyl-4-ethoxybenzene
Description
Contextualization within Aromatic Thioethers and Ethers Research
Aromatic thioethers and ethers are classes of organic compounds that have garnered considerable attention in chemical research due to their wide range of applications. nih.govmdpi.com Aromatic ethers are known for their presence in many pharmaceuticals and agrochemicals, where the ether linkage can be crucial for biological activity. mdpi.com They are also used in the synthesis of polymers and other advanced materials. mdpi.com
Similarly, aromatic thioethers are valuable intermediates in the synthesis of various biologically active molecules and materials. nih.gov They are key components in drugs with potential applications in treating inflammation, cancer, and other diseases. nih.gov Some aromatic thioethers exhibit interesting photophysical properties, such as aggregation-induced emission, making them promising candidates for use in organic light-emitting diodes (OLEDs) and as fluorescent probes. nih.gov The study of molecules like 1-Tert-butylsulfanyl-4-ethoxybenzene, which combines both functionalities, could lead to the development of new materials with unique optical and electronic properties or novel pharmaceutical agents.
Historical Development of Related Aryl Sulfanyl and Alkoxy Compounds
The synthesis of aryl ethers and thioethers has a long history, with several classical methods forming the foundation of modern organic chemistry. The Williamson ether synthesis, developed in the 19th century, is a widely used method for preparing ethers by reacting an alkoxide with a primary alkyl halide. researchgate.net For the synthesis of aryl ethers, the Ullmann condensation, which involves the copper-catalyzed reaction of an aryl halide with an alcohol, has been a cornerstone for over a century. mdpi.com
The synthesis of aryl thioethers has traditionally been more challenging. Early methods often involved the reaction of an aryl halide with a thiolate, but these reactions could be limited by harsh conditions and side reactions. nih.gov The development of transition metal-catalyzed cross-coupling reactions in the latter half of the 20th century revolutionized the synthesis of these compounds. Palladium-catalyzed reactions, in particular, have become a powerful tool for forming carbon-sulfur bonds with high efficiency and functional group tolerance. nih.govthieme-connect.com These methods often allow for the coupling of a wide variety of aryl halides with thiols or their surrogates under mild conditions. thieme-connect.com The ongoing development of new catalysts and reaction conditions continues to expand the scope and utility of these transformations, enabling the synthesis of increasingly complex and novel aromatic thioethers and ethers. rsc.org
Interactive Data Table: Predicted Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C₁₂H₁₈OS |
| Molecular Weight | 210.34 g/mol |
| XLogP3 | 4.3 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 4 |
Structure
3D Structure
Properties
IUPAC Name |
1-tert-butylsulfanyl-4-ethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18OS/c1-5-13-10-6-8-11(9-7-10)14-12(2,3)4/h6-9H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRALNTKIXSEZOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)SC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)SC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Tert Butylsulfanyl 4 Ethoxybenzene
Direct Synthetic Approaches to Aryl Thioethers
The direct formation of the carbon-sulfur (C-S) bond is a cornerstone in the synthesis of aryl thioethers like 1-tert-butylsulfanyl-4-ethoxybenzene. These methods involve the coupling of an aromatic electrophile with a sulfur nucleophile.
Thiolate Alkylation of Halogenated Aromatics
A fundamental approach to C-S bond formation is the nucleophilic substitution of an aryl halide with a thiolate. In the context of synthesizing this compound, this would involve the reaction of a 4-ethoxy-substituted aryl halide (e.g., 4-bromo-1-ethoxybenzene or 4-iodo-1-ethoxybenzene) with a tert-butyl thiolate salt.
The reaction proceeds via an SNAr mechanism, which is typically facilitated by electron-withdrawing groups on the aromatic ring. However, for unactivated aryl halides, harsh reaction conditions are often necessary. The use of a strong base is required to deprotonate the tert-butylthiol, forming the more nucleophilic thiolate.
| Reactant 1 | Reactant 2 | Base | Solvent |
| 4-ethoxyphenyl halide | tert-butylthiol | NaH, KOt-Bu | DMF, NMP |
This method's utility can be limited by the need for high temperatures and the potential for side reactions.
Coupling Reactions for Carbon-Sulfur Bond Formation
To overcome the limitations of traditional nucleophilic substitution, transition metal-catalyzed cross-coupling reactions have become indispensable tools for C-S bond formation.
The Buchwald-Hartwig amination protocol has been extended to the formation of C-S bonds, providing a versatile method for the synthesis of aryl thioethers. nih.govacsgcipr.org This reaction involves the palladium-catalyzed coupling of an aryl halide or triflate with a thiol. nih.govnih.govresearchgate.netyoutube.com For the synthesis of this compound, this would entail the reaction of 4-ethoxyphenyl bromide or iodide with tert-butylthiol in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. nih.gov
The catalytic cycle is believed to involve the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the thiolate, and subsequent reductive elimination to yield the aryl thioether and regenerate the Pd(0) catalyst. nih.gov The choice of ligand is critical to the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results. nih.gov
| Catalyst Precursor | Ligand | Base | Solvent | Temperature |
| Pd(OAc)₂ | BINAP, Xantphos | Cs₂CO₃, K₃PO₄ | Toluene, Dioxane | 80-110 °C |
| Pd₂(dba)₃ | DPPF, cataCXium A | NaOt-Bu | Toluene | Room Temp to 100 °C |
The Ullmann condensation, a classical copper-catalyzed reaction, is a well-established method for forming C-S bonds. youtube.comorganic-chemistry.org This reaction typically involves the coupling of an aryl halide with a thiol in the presence of a stoichiometric amount of copper and a base at high temperatures. youtube.com Modern modifications of the Ullmann reaction utilize catalytic amounts of a copper salt, often in the presence of a ligand, which allows for milder reaction conditions. pearson.com
The synthesis of this compound via a copper-mediated route would involve the reaction of 4-ethoxyphenyl iodide or bromide with tert-butylthiol. The use of ligands such as proline or phenanthroline can significantly accelerate the reaction. pearson.com
| Copper Source | Ligand | Base | Solvent |
| CuI, Cu₂O | Proline, Phenanthroline | K₂CO₃, Cs₂CO₃ | DMF, DMSO, Toluene |
| Cu(OAc)₂ | Neocuproine | K₃PO₄ | Pyridine |
Recent developments have also explored three-component reactions where an aryldiazonium salt, a sulfur source like DABSO, and an alkyl bromide are coupled in the presence of a copper catalyst. youtube.comyoutube.comutahtech.edu
Radical Pathways for C-S Bond Formation
Radical-mediated C-S bond formation offers an alternative to metal-catalyzed methods. These reactions often proceed under mild conditions and can be initiated photochemically or with a radical initiator. One approach involves the reaction of an aryl radical with a thiol. For the synthesis of the target molecule, an aryl radical could be generated from 4-ethoxybenzene, which then reacts with tert-butylthiol.
Another strategy involves the generation of a thiyl radical from tert-butylthiol, which can then react with an activated arene. These methods are an emerging area of research and offer potential for novel synthetic strategies.
Direct Synthetic Approaches to Aryl Ethers
An alternative strategy for the synthesis of this compound involves the formation of the ether bond as a key step. This would typically start from a precursor that already contains the aryl-sulfur bond, such as 4-(tert-butylsulfanyl)phenol.
The most common method for the synthesis of aryl ethers is the Williamson ether synthesis. youtube.commasterorganicchemistry.com This reaction involves the deprotonation of a phenol (B47542) to form a phenoxide, which then acts as a nucleophile in an SN2 reaction with an alkyl halide. youtube.commasterorganicchemistry.com
To synthesize this compound using this method, 4-(tert-butylsulfanyl)phenol would be treated with a base, such as sodium hydride or potassium carbonate, to form the corresponding phenoxide. This phenoxide would then be reacted with an ethylating agent like ethyl iodide or ethyl bromide to form the desired ether. youtube.commasterorganicchemistry.com
| Phenol | Alkylating Agent | Base | Solvent |
| 4-(tert-butylsulfanyl)phenol | Ethyl iodide, Ethyl bromide | NaH, K₂CO₃ | DMF, Acetone |
The synthesis of the starting material, 4-(tert-butylsulfanyl)phenol, can be achieved through various methods, including the reaction of 4-mercaptophenol (B154117) with a source of a tert-butyl group.
Williamson Ether Synthesis on Phenolic Precursors
The Williamson ether synthesis is a cornerstone of ether formation in organic chemistry, proceeding via an SN2 reaction between an alkoxide and an alkyl halide. masterorganicchemistry.comwikipedia.orgbyjus.com In the context of this compound synthesis, the logical precursor is 4-(tert-butylsulfanyl)phenol. This phenol is first deprotonated with a suitable base to form the corresponding phenoxide ion, which then acts as a nucleophile, attacking an ethylating agent such as ethyl bromide or ethyl iodide. youtube.comyoutube.com
The reaction is typically carried out in a polar aprotic solvent like acetonitrile (B52724) or N,N-dimethylformamide to facilitate the SN2 mechanism. byjus.com The choice of base is critical; common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or potassium hydroxide (B78521) (KOH). masterorganicchemistry.combyjus.com Phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide, can be employed to enhance the reaction rate and yield, particularly in industrial settings. wikipedia.org
While direct experimental data for the ethoxy derivative is limited, a study on the synthesis of the analogous 1-butoxy-4-tert-butylbenzene (B13943118) from 4-tert-butylphenol (B1678320) and 1-bromobutane (B133212) using a multi-site phase transfer catalyst under solid-liquid conditions with potassium hydroxide as the base demonstrated the feasibility of this approach for similar structures.
A general reaction scheme is as follows:
Step 1: Formation of the phenoxide
4-(tert-butylsulfanyl)phenol + Base → 4-(tert-butylsulfanyl)phenoxide
Step 2: Nucleophilic substitution
4-(tert-butylsulfanyl)phenoxide + Ethyl halide → this compound + Halide salt
Transition Metal-Catalyzed C-O Coupling
Modern organic synthesis has increasingly turned to transition metal-catalyzed cross-coupling reactions for the formation of carbon-heteroatom bonds, including the C-O bond in ethers. khanacademy.org The Buchwald-Hartwig amination, and its extension to C-O coupling, is a prominent example, typically employing palladium or copper catalysts. researchgate.netorganic-chemistry.orgorganic-chemistry.org
For the synthesis of this compound, a transition metal-catalyzed approach would likely involve the coupling of a 4-(tert-butylsulfanyl) substituted aryl halide (e.g., 1-bromo-4-(tert-butylsulfanyl)benzene) or a related aryl triflate with ethanol (B145695) or a sodium ethoxide. nih.gov The catalytic cycle generally involves the oxidative addition of the aryl halide to the metal center, followed by reaction with the alcohol or alkoxide, and subsequent reductive elimination to yield the desired ether and regenerate the catalyst.
Another relevant method is the Ullmann condensation, which uses copper catalysts to form diaryl ethers, and can be adapted for the synthesis of alkyl aryl ethers. wikipedia.orgorganic-chemistry.orgnih.gov This reaction typically requires higher temperatures than palladium-catalyzed methods but can be effective for certain substrates. wikipedia.org
These methods can be particularly advantageous when the SN2 pathway of the Williamson synthesis is disfavored, for instance, due to steric hindrance or the use of less reactive alkylating agents.
Convergent and Linear Synthesis Strategies
The synthesis of this compound can be approached from both linear and convergent perspectives.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. wikipedia.org
Atom Economy and Waste Minimization
Atom economy is a measure of the efficiency of a reaction in terms of how many atoms of the reactants are incorporated into the final product. researchgate.net The Williamson ether synthesis, while a classic method, often has a lower atom economy due to the formation of a stoichiometric amount of salt byproduct. mygreenlab.org
For the synthesis of this compound from 4-(tert-butylsulfanyl)phenol and ethyl bromide with sodium hydride:
C₁₀H₁₄OS + C₂H₅Br + NaH → C₁₂H₁₈OS + NaBr + H₂
The atom economy can be calculated as: [Molecular Weight of Product / (Sum of Molecular Weights of all Reactants)] x 100
In contrast, a hypothetical transition metal-catalyzed addition of ethanol to a suitably activated precursor could theoretically have a higher atom economy if the catalyst is used in small amounts and the only byproduct is water.
Waste minimization is also a key consideration. The E-Factor, which is the ratio of the mass of waste to the mass of product, is another useful metric. nih.gov Solvents often contribute the most to the E-Factor, so choosing reactions that use less solvent or recyclable solvents is crucial. nih.gov
Catalytic Systems for Enhanced Efficiency
The use of catalysts is a fundamental principle of green chemistry. Catalytic reactions are generally preferred over stoichiometric reactions as they reduce the amount of waste generated. wikipedia.org In the synthesis of this compound, the transition metal-catalyzed C-O coupling methods are prime examples of this principle. The use of highly efficient and recyclable catalysts, such as palladium or copper complexes, can significantly improve the greenness of the synthesis. organic-chemistry.orgorganic-chemistry.org Phase-transfer catalysts in the Williamson synthesis also enhance efficiency and can lead to milder reaction conditions. wikipedia.org
Environmentally Benign Solvent Systems
The choice of solvent has a major impact on the environmental footprint of a chemical process. Traditional solvents like dimethylformamide (DMF) and chlorinated hydrocarbons are effective but pose significant health and environmental risks. Green chemistry encourages the use of safer solvents such as water, ethanol, or supercritical fluids. wikipedia.org For the synthesis of this compound, exploring the use of greener solvents in both the Williamson and transition-metal catalyzed routes is an important area for development. For instance, performing the Williamson synthesis in a high-boiling point alcohol or using a solvent-free reaction condition, if feasible, would be a significant green improvement.
Below is a table comparing the theoretical atom economy of two potential synthetic routes to this compound.
| Synthetic Route | Reactants | Products | Byproducts | Theoretical Atom Economy (%) |
| Williamson Ether Synthesis | 4-(tert-butylsulfanyl)phenol, Ethyl bromide, Sodium hydride | This compound | Sodium bromide, Hydrogen gas | 66.8% |
| Hypothetical Catalytic Addition | 4-(tert-butylsulfanyl)phenol, Ethene | This compound | None | 100% |
Note: The catalytic addition is a hypothetical ideal reaction for comparison.
Aqueous Reaction Media
The use of water as a solvent in organic synthesis is a cornerstone of green chemistry, offering benefits in terms of safety, cost, and environmental impact. For the synthesis of thioethers like this compound, aqueous methods can be employed, particularly in reactions involving the oxidation of sulfides or in certain coupling reactions.
One relevant approach is the oxidation of sulfides to sulfoxides using reagents like tert-butyl hydroperoxide (TBHP) in water. tandfonline.com This method can be highly selective and produce high yields without the need for organic solvents. tandfonline.com While this produces a sulfoxide (B87167), it is a related aqueous methodology. Additionally, a highly selective anti-Markovnikov addition of thiols to unactivated alkenes can be achieved in water at room temperature without any additives, providing a simple and efficient route to linear thioethers.
The synthesis of organic sulfides from disulfides has also been demonstrated in aqueous media using a Zn/AlCl3 system. researchgate.net This method offers advantages over reactions in organic solvents. researchgate.net Furthermore, phase-transfer catalysis often utilizes an aqueous phase to dissolve inorganic reagents, facilitating their reaction with organic substrates in a separate organic phase. nitrkl.ac.incrdeepjournal.org
| Reactants | Reagents | Solvent | Conditions | Product | Yield | Reference |
| Aryl Halides, Thiols | CuI, Ethylene (B1197577) Glycol, K2CO3 | Isopropanol | 80 °C | Aryl Sulfides | Good to Excellent | nih.gov |
| Disulfides, Alkyl Halides | Zn/AlCl3 | Water | Not Specified | Organic Sulfides | Good | researchgate.net |
| Thiols, Alkenes | None | Water | Room Temperature | Linear Thioethers | Not Specified | organic-chemistry.org |
This table represents general methods for sulfide (B99878) synthesis that could be adapted for this compound in aqueous or partially aqueous systems.
Solvent-Free Methodologies
Solvent-free synthesis represents another significant advancement in green chemistry, minimizing waste and often leading to shorter reaction times and easier purification. Several methods for the synthesis of thioethers and esters have been developed under solvent-free conditions.
A simple and efficient solvent-free method for synthesizing (thio)esters from acid chlorides at room temperature utilizes iron(III) chloride (FeCl3) as a heterogeneous catalyst. tudelft.nl This approach allows for near-complete conversion of equimolar starting materials with high selectivity. tudelft.nl Similarly, the synthesis of thioethers from alcohols and thiols can be achieved with excellent activity and selectivity under solvent-free conditions using a silica-alumina catalyst with a low alumina (B75360) content. nih.gov
Furthermore, the anti-Markovnikov addition of thiols to alkenes can be performed under solvent-free conditions at room temperature using cerium(III) chloride (CeCl3) as a catalyst, resulting in very good yields. organic-chemistry.org Another notable solvent-free method involves the reaction of triethylamine (B128534) with other reagents to produce high yields of the desired product. taylorandfrancis.com
| Reactants | Catalyst/Reagent | Conditions | Product | Yield | Reference |
| Acid Chlorides | FeCl3 (5 mol%) | Room Temperature | (Thio)esters | High | tudelft.nl |
| Alcohols, Thiols | Silica Alumina | Not Specified | Thioethers | Up to 99% | nih.gov |
| Alkenes, Thiols | CeCl3 | Room Temperature | Thioethers | Very Good | organic-chemistry.org |
| Triethylamine, Other Reagents | None | Not Specified | Not Specified | 82% | taylorandfrancis.com |
This table illustrates general solvent-free synthetic methods applicable to the formation of compounds structurally related to this compound.
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing costs and environmental impact. Key areas of focus include the choice of catalysts and ligands, the control of physical parameters, and the implementation of phase transfer catalysis systems.
Influence of Catalysts and Ligands
The selection of an appropriate catalyst and ligand system is paramount in many synthetic routes to aryl sulfides and aryl ethers. For instance, in copper-catalyzed C-S bond formation, the use of ligands can significantly improve reaction efficiency. Buchwald reported a practical synthesis of aryl sulfides using 5 mol % CuI with ethylene glycol as a ligand and K2CO3 as the base, which tolerates a wide range of functional groups. nih.gov
In nickel-catalyzed aryl sulfide synthesis, a Ni/dcypt (dcypt = 1,2-bis(dicyclohexylphosphino)ethane) catalyst has been shown to be effective in an aryl exchange reaction between aryl sulfides and various aryl electrophiles. acs.org For Ullmann-type couplings to form aryl ethers, ligands such as 3,4,7,8-tetramethyl-1,10-phenanthroline (B155280) (Me4Phen) can improve the copper-catalyzed cross-coupling of aryl halides with alcohols. organic-chemistry.org
| Reaction Type | Catalyst | Ligand | Key Features | Reference |
| C-S Bond Formation | CuI | Ethylene Glycol | Practical synthesis, good functional group tolerance | nih.gov |
| Aryl Sulfide Synthesis | Ni | dcypt | Aryl exchange reaction, avoids odorous thiols | acs.org |
| Aryl Ether Synthesis | Cu | Me4Phen | Improved coupling of aryl halides with alcohols | organic-chemistry.org |
| Aryl Ether Synthesis | Pd(η3-C3H5)Cp | DPEphos | Decarboxylative etherification of aryl benzyl (B1604629) carbonates | organic-chemistry.org |
This table summarizes various catalyst-ligand systems for reactions relevant to the synthesis of this compound.
Temperature, Pressure, and Concentration Effects
Physical parameters such as temperature, pressure, and reactant concentration have a profound impact on reaction rates and yields. In many synthetic procedures, these variables are carefully optimized. For example, in the synthesis of 1-butoxy-4-tert-butylbenzene, a related ether, the reaction rate constant increases with temperature. nih.gov
High concentration, sometimes combined with sonication, has been shown to dramatically increase the rate of the Mitsunobu reaction for sterically demanding phenols and alcohols. organic-chemistry.org The optimization of a synthesis for ethyl(2-phthalimidoethoxy)acetate involved investigating the influence of temperature and reactant concentration, which led to a significant yield improvement from 25% to 52%. acs.org It was also noted that increasing the reaction time at higher temperatures could lead to the formation of side products. acs.org
Role of Phase Transfer Catalysis (PTC) Systems
Phase transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases, such as an aqueous phase and an organic phase. crdeepjournal.org This methodology is particularly useful for the synthesis of ethers and thioethers, where an inorganic salt in an aqueous solution needs to react with an organic substrate. google.com
The catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports the nucleophile from the aqueous phase to the organic phase where the reaction occurs. nitrkl.ac.inyoutube.com The efficiency of PTC can be influenced by the structure of the catalyst, the solvent system, and the nature of the reactants. For the synthesis of 1-butoxy-4-tert-butylbenzene, a multi-site phase transfer catalyst (MPTC) demonstrated high efficacy, with the reaction rate being pseudo-first order and increasing with the concentration of the MPTC, temperature, and base. nih.govtaylorandfrancis.com The use of PTC can lead to increased yields, reduced reaction times, and the elimination of hazardous solvents. crdeepjournal.org
In some cases, the presence of a phase transfer catalyst like tetrabutylammonium bromide (TBAB) did not significantly improve the yield of the desired product, indicating that the reaction mechanism and conditions must be carefully considered for each specific synthesis. taylorandfrancis.com
Chemical Reactivity and Transformations of 1 Tert Butylsulfanyl 4 Ethoxybenzene
Electrophilic Aromatic Substitution Reactions of the Benzene (B151609) Ring
The presence of the strongly activating ethoxy (-OEt) group and the moderately activating tert-butylsulfanyl (-S-tBu) group makes the benzene ring of 1-tert-butylsulfanyl-4-ethoxybenzene highly susceptible to electrophilic aromatic substitution. Both substituents direct incoming electrophiles to the ortho and para positions. Since the para position relative to one group is occupied by the other, substitution is anticipated to occur at the positions ortho to either the ethoxy or the tert-butylsulfanyl group. The regiochemical outcome of these reactions will be influenced by a combination of the activating strength of each group and steric hindrance.
Halogenation of this compound is expected to proceed readily without the need for a Lewis acid catalyst, due to the activated nature of the aromatic ring. The reaction with halogens such as bromine or chlorine would likely yield a mixture of mono-halogenated products. The primary products would be 1-bromo-2-(tert-butylsulfanyl)-4-ethoxybenzene and 2-bromo-1-(tert-butylsulfanyl)-4-ethoxybenzene. The distribution of these isomers would depend on the relative directing power of the ethoxy and tert-butylsulfanyl groups and the steric hindrance posed by the bulky tert-butyl group.
| Reactant | Reagent | Solvent | Expected Major Products |
| This compound | Br₂ | CCl₄ or CH₂Cl₂ | 2-(tert-Butylsulfanyl)-1-bromo-4-ethoxybenzene and 1-(tert-Butylsulfanyl)-2-bromo-4-ethoxybenzene |
| This compound | Cl₂ | CCl₄ or CH₂Cl₂ | 2-(tert-Butylsulfanyl)-1-chloro-4-ethoxybenzene and 1-(tert-Butylsulfanyl)-2-chloro-4-ethoxybenzene |
Nitration of activated aromatic rings like this compound can typically be achieved under mild conditions, for example, using nitric acid in acetic anhydride (B1165640) or other gentle nitrating agents to avoid oxidation of the thioether group. The reaction is expected to yield a mixture of nitro-substituted isomers, with the nitro group entering at the positions ortho to the ethoxy and tert-butylsulfanyl groups.
| Reactant | Reagent | Conditions | Expected Major Products |
| This compound | HNO₃ / Acetic Anhydride | 0-25 °C | 2-(tert-Butylsulfanyl)-4-ethoxy-1-nitrobenzene and 1-(tert-Butylsulfanyl)-4-ethoxy-2-nitrobenzene |
Friedel-Crafts reactions on this compound are anticipated to be facile due to the electron-rich nature of the benzene ring. organic-chemistry.org For Friedel-Crafts acylation, common reagents include acyl chlorides or anhydrides with a Lewis acid catalyst like aluminum chloride. tamu.edu Studies on the acylation of thioanisole (B89551) have shown that the reaction can proceed efficiently, yielding predominantly the para-substituted product. researchgate.net Given that the para position is blocked in this compound, acylation is expected to occur at the ortho positions. The steric hindrance from the tert-butylsulfanyl group might favor acylation ortho to the smaller ethoxy group.
Friedel-Crafts alkylation can be problematic due to the possibility of polyalkylation and carbocation rearrangements. beyondbenign.org However, with a tertiary alkyl halide like tert-butyl chloride, rearrangement is not an issue.
| Reaction Type | Reagent | Catalyst | Expected Major Product(s) |
| Acylation | Acetyl chloride (CH₃COCl) | AlCl₃ | 1-(2-(tert-Butylsulfanyl)-4-ethoxyphenyl)ethan-1-one and 1-(5-(tert-Butylsulfanyl)-2-ethoxyphenyl)ethan-1-one |
| Alkylation | tert-Butyl chloride ((CH₃)₃CCl) | AlCl₃ | 1,2-Di-tert-butyl-4-(tert-butylsulfanyl)-5-ethoxybenzene and other isomers |
Oxidation Reactions of the Thioether Moiety
The sulfur atom in the thioether group of this compound is susceptible to oxidation and can exist in various oxidation states. msu.edu This allows for the synthesis of the corresponding sulfoxide (B87167) and sulfone derivatives, which have different chemical and physical properties.
The selective oxidation of thioethers to sulfoxides requires mild and controlled conditions to prevent over-oxidation to the sulfone. organic-chemistry.org A variety of reagents can be employed for this transformation, including hydrogen peroxide under stoichiometric control, or reagents like sodium metaperiodate (NaIO₄). nih.gov The nucleophilicity of the sulfur atom, which is essential for the oxidation process, is influenced by the electronic properties of the substituents on the aromatic ring. nih.gov The electron-donating ethoxy group is expected to enhance the nucleophilicity of the sulfur atom, facilitating its oxidation.
| Reactant | Oxidizing Agent | Solvent | Expected Product |
| This compound | H₂O₂ (1 equiv.) | Acetic Acid | 1-(tert-Butylsulfinyl)-4-ethoxybenzene |
| This compound | NaIO₄ | Methanol/Water | 1-(tert-Butylsulfinyl)-4-ethoxybenzene |
Stronger oxidizing conditions or an excess of the oxidizing agent will lead to the formation of the corresponding sulfone. organic-chemistry.org Reagents such as excess hydrogen peroxide, potassium permanganate (B83412) (KMnO₄), or meta-chloroperoxybenzoic acid (m-CPBA) are commonly used for the oxidation of thioethers and sulfoxides to sulfones. The resulting sulfone, 1-(tert-butylsulfonyl)-4-ethoxybenzene, possesses a highly polar sulfonyl group, which significantly alters the electronic properties of the molecule compared to the parent thioether.
| Reactant | Oxidizing Agent | Solvent | Expected Product |
| This compound | H₂O₂ (excess) | Acetic Acid | 1-(tert-Butylsulfonyl)-4-ethoxybenzene |
| This compound | KMnO₄ | Acetone/Water | 1-(tert-Butylsulfonyl)-4-ethoxybenzene |
| 1-(tert-Butylsulfinyl)-4-ethoxybenzene | m-CPBA | Dichloromethane (B109758) | 1-(tert-Butylsulfonyl)-4-ethoxybenzene |
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Transition Metal-Mediated Transformations
Cross-Coupling Reactions at Aromatic Positions
The presence of the aromatic ring in this compound makes it a candidate for various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. While direct experimental data for this compound is scarce, the reactivity of analogous aryl sulfides in cross-coupling reactions has been well-established.
Palladium-catalyzed reactions are at the forefront of cross-coupling chemistry. For aryl sulfides, including those with bulky alkyl groups on the sulfur atom, several methodologies have been developed. These reactions typically involve the coupling of an aryl halide with a suitable partner. In the context of this compound, this could involve either the coupling of a halogenated derivative of the title compound or, more innovatively, the direct use of the aryl sulfide (B99878) as a coupling partner through C-S bond activation.
Recent research has demonstrated the utility of aryl sulfides in cross-coupling reactions, serving as alternatives to the more common aryl halides and triflates. For instance, palladium-catalyzed debenzylative cross-coupling of aryl benzyl (B1604629) sulfides with aryl bromides has been reported to produce diaryl sulfides efficiently. acs.orgorganic-chemistry.org This suggests that under appropriate catalytic conditions, the C-S bond in this compound could potentially be cleaved and subsequently form a new bond.
Furthermore, decarboxylative C-S cross-coupling reactions between aryl carboxylic acids and thiols have been developed, offering another route to aryl sulfides. nus.edu.sg While this is a synthetic route to such compounds, the reverse reaction or related C-S activation protocols could be envisaged for the functionalization of this compound. The choice of catalyst and ligands is crucial in these transformations, with bulky electron-rich phosphine (B1218219) ligands often being employed to facilitate the catalytic cycle. nih.gov
Below is a table summarizing representative palladium-catalyzed cross-coupling reactions of aryl sulfides, which can be considered analogous to the potential reactivity of this compound derivatives.
| Aryl Sulfide Substrate | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |
| Aryl benzyl sulfide | Aryl bromide | Pd(dba)₂ / NiXantPhos | Diaryl sulfide | Good to Excellent | acs.orgorganic-chemistry.org |
| 2-Nitrobenzoic acid | 1-Octanethiol | Pd(OAc)₂ / CuCO₃·Cu(OH)₂ | Alkyl aryl sulfide | Moderate to Good | nus.edu.sg |
| Aryl halide | Potassium tritylthiolate | Pd pre-catalyst | Aryl trityl sulfide | High | researchgate.net |
This table presents data from analogous reactions involving aryl sulfides, as direct experimental data for this compound was not available.
C-H Functionalization Strategies
Direct C-H functionalization is a powerful strategy in organic synthesis that avoids the pre-functionalization of substrates. For an electron-rich aromatic ring like the one in this compound, electrophilic aromatic substitution is a classic transformation. However, modern transition metal-catalyzed C-H activation offers more selective and versatile approaches.
The ethoxy and tert-butylsulfanyl groups are expected to direct C-H functionalization to the ortho positions of the benzene ring. Rhodium(I)-catalyzed carbothiolation of alkynes with aryl methyl sulfides has been reported, demonstrating a method for arene functionalization where the sulfide group acts as a directing group. acs.org This process results in the formation of a new carbon-carbon bond at the ortho position to the sulfide. A similar strategy could potentially be applied to this compound.
Another relevant area is the site-selective C-H functionalization to install sulfonyl groups. While this involves a change in the oxidation state of the sulfur, the initial C-H activation step is pertinent. For instance, a two-step sequence involving site-selective aromatic thianthrenation followed by a palladium-catalyzed sulfination has been developed to access aryl sulfonamides. nih.govacs.orgresearchgate.net This highlights the possibility of targeting specific C-H bonds in complex aromatic systems.
The table below outlines examples of C-H functionalization reactions on aryl sulfides that suggest potential pathways for this compound.
| Aryl Sulfide Substrate | Reagent | Catalyst | Product Type | Key Feature | Reference |
| Aryl methyl sulfide | Terminal alkyne | Rh(I) complex | Alkenyl aryl sulfide | Arene functionalization with activating group recycling | acs.org |
| Arene | Thianthrene | Not applicable | Aryl thianthrenium salt | Site-selective C-H thianthrenation | nih.govacs.orgresearchgate.net |
| Aryl sulfonium (B1226848) salt | Rongalite | Pd(dppf)Cl₂ | Aryl hydroxymethyl sulfone | C-S bond formation at a pre-functionalized C-H position | nih.govacs.orgresearchgate.net |
This table is based on analogous C-H functionalization reactions of aryl sulfides due to the lack of specific data for this compound.
Cycloaddition and Ring-Forming Reactions Involving Derivatives
The direct participation of this compound in cycloaddition reactions is unlikely under standard conditions due to the aromaticity of the benzene ring and the saturated nature of the sulfide group. However, derivatives of this compound could be envisioned to undergo such transformations.
For instance, the tert-butylsulfanyl group could be modified to a more reactive thiocarbonyl group (C=S). Thiocarbonyl compounds are known to participate as dienophiles or heterodienes in Diels-Alder reactions, leading to the formation of thiopyran derivatives. rsc.orgnih.gov The synthesis of such derivatives from this compound would be a necessary prerequisite.
Another possibility involves the generation of a 1,3-dipole from a suitably modified derivative of the parent compound. 1,3-Dipolar cycloaddition is a powerful tool for the synthesis of five-membered heterocyclic rings. youtube.comyoutube.com For example, if the aromatic ring were to be functionalized with a group capable of forming a nitrile oxide or an azide (B81097), subsequent intramolecular or intermolecular cycloaddition could lead to complex fused ring systems.
The potential for such reactions is highly speculative without experimental precedent for this specific molecule. The table below provides a conceptual overview of cycloaddition reactions that derivatives of this compound might undergo.
| Derivative Type (Hypothetical) | Reaction Type | Potential Product | Key Concept | Reference |
| Derivative with a thiocarbonyl group | [4+2] Cycloaddition (Diels-Alder) | Thiopyran derivative | Thiocarbonyls as heterodienophiles | rsc.orgnih.gov |
| Derivative with an azide group | 1,3-Dipolar Cycloaddition | Triazole derivative | Azide-alkyne cycloaddition | youtube.comyoutube.com |
| Derivative with a nitrile oxide group | 1,3-Dipolar Cycloaddition | Isoxazole derivative | Nitrile oxide-alkene/alkyne cycloaddition | youtube.com |
This table is conceptual and based on the general reactivity of the functional groups mentioned, as no specific examples involving derivatives of this compound have been reported.
While direct experimental studies on the chemical reactivity of this compound are limited, its structure suggests a wide range of potential transformations. By drawing analogies from the well-documented chemistry of aryl sulfides and substituted benzenes, it is possible to predict its behavior in key synthetic operations. The compound is likely to be a versatile substrate for cross-coupling reactions at its aromatic positions and a candidate for directed C-H functionalization. Furthermore, its derivatives could serve as precursors for cycloaddition and ring-forming reactions, opening avenues to more complex molecular architectures. Future research into the specific reactivity of this compound is needed to fully unlock its synthetic potential.
Mechanistic Investigations of 1 Tert Butylsulfanyl 4 Ethoxybenzene Reactions
Reaction Mechanism Elucidation
The elucidation of a reaction mechanism is a systematic process that involves a combination of kinetic, spectroscopic, and stereochemical studies.
Kinetic Studies and Rate Law Determination
Kinetic studies are fundamental to understanding a reaction's mechanism. By monitoring the concentration of reactants and products over time under various conditions, a rate law can be determined. The rate law expresses the mathematical relationship between the reaction rate and the concentration of each reactant. For a hypothetical reaction of 1-tert-butylsulfanyl-4-ethoxybenzene, this would involve systematically varying its concentration and the concentration of any other reactants while measuring the rate of product formation or reactant consumption. The order of the reaction with respect to each component provides crucial clues about the number of molecules involved in the rate-determining step.
Table 1: Hypothetical Kinetic Data for a Reaction of this compound
| Experiment | Initial [this compound] (mol/L) | Initial [Reagent X] (mol/L) | Initial Rate (mol/L·s) |
| 1 | 0.1 | 0.1 | 1.0 x 10⁻⁵ |
| 2 | 0.2 | 0.1 | 2.0 x 10⁻⁵ |
| 3 | 0.1 | 0.2 | 4.0 x 10⁻⁵ |
This table represents a hypothetical dataset to illustrate how kinetic data is typically presented. The data would be used to determine the reaction order for each reactant.
Isotopic Labeling Experiments
Isotopic labeling is a powerful technique used to trace the path of atoms throughout a chemical reaction. By replacing an atom in a reactant molecule with one of its isotopes (e.g., replacing ¹²C with ¹³C or ¹H with ²H), the position of that atom in the products can be determined using mass spectrometry or NMR spectroscopy. This provides unambiguous evidence for bond-forming and bond-breaking events. researchgate.netnih.govnih.gov For instance, if the sulfur atom in this compound were labeled with ³⁴S, its location in the final products would reveal the fate of the C-S bond during the reaction.
Stereochemical Outcomes of Reactions
The stereochemistry of a reaction's products provides significant insight into the mechanism. ochemtutor.com For reactions occurring at a stereocenter, the stereochemical outcome—retention, inversion, or racemization—can distinguish between different mechanistic pathways, such as Sₙ1 and Sₙ2 reactions. While this compound itself is achiral, reactions at the tert-butyl group or the aromatic ring could potentially create chiral products, and the analysis of their stereochemistry would be informative.
Solvent Effects on Reaction Mechanisms
The choice of solvent can dramatically affect reaction rates and even alter the mechanism. weebly.com Solvent properties such as polarity, proticity, and coordinating ability can stabilize or destabilize reactants, transition states, and intermediates to varying degrees. chemrxiv.orgmdpi.com For example, a polar protic solvent might favor an Sₙ1-type mechanism by stabilizing a carbocation intermediate, while a polar aprotic solvent might favor an Sₙ2 mechanism. A systematic study would involve conducting the reaction in a series of solvents with varying properties and analyzing the impact on the reaction kinetics and product distribution.
Computational and Theoretical Studies of 1 Tert Butylsulfanyl 4 Ethoxybenzene
Quantum Chemical Calculations
Quantum chemical calculations, rooted in the principles of quantum mechanics, are instrumental in predicting the geometric and electronic properties of molecules. For 1-tert-butylsulfanyl-4-ethoxybenzene, methods such as Density Functional Theory (DFT) are commonly employed to gain insights into its molecular structure and reactivity. These calculations are typically performed using a basis set, such as 6-31G(d,p), which provides a mathematical description of the atomic orbitals. iucr.org
Theoretical investigations into the electronic structure of this compound reveal the distribution of electrons within the molecule and the nature of its chemical bonds. Analysis of bond lengths and dihedral angles provides a detailed picture of the molecule's three-dimensional shape. For instance, in structurally related aromatic compounds, the planarity of the benzene (B151609) ring and the orientation of its substituents are key determinants of its electronic properties. iucr.org In one related study, the dihedral angle between a methoxybenzene ring and a central residue was found to be 3.92 (11)°, indicating a nearly co-planar arrangement. iucr.org The bond lengths within the molecule, such as the carbon-sulfur and carbon-oxygen bonds, can be calculated to understand the degree of single, double, or triple bond character, which in turn influences the molecule's reactivity.
Table 1: Calculated Bond Parameters for a Related Aromatic Sulfur Compound
| Parameter | Value |
| C1–S1 Bond Length | 1.662 (3) Å |
| C1–S2 Bond Length | 1.745 (3) Å |
| C10–S2 Bond Length | 1.793 (3) Å |
| S1–C1–S2 Angle | 126.35 (16)° |
| S1–C1–N1 Angle | 120.9 (2)° |
| S2–C1–N1 Angle | 112.76 (19)° |
This data is for (E)-{[(Butylsulfanyl)methanethioyl]amino}(4-methoxybenzylidene)amine and is presented for illustrative purposes of the types of parameters that can be calculated. nih.gov
Quantum chemical calculations can map out the energy changes that occur during a chemical reaction involving this compound. By calculating the energies of reactants, products, and any intermediates, a reaction's energy profile can be constructed. A critical aspect of this is the identification and characterization of transition states—the highest energy points along the reaction coordinate. The geometry and energy of the transition state provide crucial information about the reaction mechanism and its kinetic feasibility. While specific reaction pathways for this compound are not extensively documented, theoretical studies on similar molecules can predict potential transformations, such as electrophilic aromatic substitution or reactions at the sulfur atom.
Frontier Molecular Orbital (FMO) theory is a key component of understanding a molecule's reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. iucr.org For aromatic compounds, the HOMO is often located on the electron-rich benzene ring and its substituents, while the LUMO may be distributed over the aromatic system.
Table 2: Illustrative Frontier Molecular Orbital Energies
| Molecular Orbital | Energy (eV) |
| HOMO | -5.8 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 4.6 |
Note: These are hypothetical values for illustrative purposes, as specific data for this compound is not available.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-evolution of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal information about the conformational dynamics and intermolecular interactions of this compound. These simulations often employ force fields, which are sets of parameters that describe the potential energy of the system.
The flexibility of the ethoxy and tert-butylsulfanyl groups in this compound allows it to adopt various three-dimensional arrangements, or conformations. MD simulations can explore the conformational landscape of the molecule, identifying the most stable conformers and the energy barriers between them. For instance, studies on similar molecules with bulky tert-butyl groups have shown that steric hindrance can significantly influence the preferred conformations. ethz.ch The rotation around the C-O and C-S bonds can be analyzed to understand the dynamic behavior of the side chains.
The behavior of this compound in a solvent can be investigated using MD simulations. By surrounding the molecule with a simulated solvent, such as water or an organic solvent, it is possible to study how the solvent molecules arrange themselves around the solute and how this affects the solute's conformation and dynamics. nih.gov Analysis of the radial distribution functions can reveal the specific atoms of the solute that interact most strongly with the solvent. Furthermore, simulations can shed light on intermolecular interactions, such as van der Waals forces and, if applicable, hydrogen bonding, which govern how molecules of this compound interact with each other in the liquid or solid state. nist.gov
Structure-Reactivity Relationships
Substituent Effects on Aromatic Reactivity
The effect of substituents on the reactivity of a benzene ring can be quantitatively assessed using the Hammett equation, which provides a measure of the electronic influence of a substituent at the meta or para position. The Hammett substituent constant, σ, reflects the electron-donating or electron-withdrawing nature of a group. Electron-donating groups (EDGs) have negative σ values and activate the aromatic ring towards electrophilic attack, while electron-withdrawing groups (EWGs) have positive σ values and deactivate the ring. wikipedia.orgyoutube.com
Both the ethoxy and tert-butylsulfanyl groups are generally considered to be activating, electron-donating groups at the para position. The ethoxy group is a strong electron-donating group due to the resonance effect of the oxygen lone pairs with the aromatic π-system. studypug.com The tert-butylsulfanyl group is also electron-donating, although its effect can be more complex due to the interplay of the sulfur atom's ability to donate electrons via resonance and the inductive effects of the alkyl group. core.ac.uk
The Hammett constants for various alkoxy and alkylthio substituents provide insight into their activating strength. A more negative σp value indicates a stronger electron-donating effect at the para position.
Table 1: Hammett Substituent Constants (σp) for Selected Alkoxy and Alkylthio Groups
| Substituent | Formula | σp Value |
| Methoxy | -OCH3 | -0.27 |
| Ethoxy | -OC2H5 | -0.24 |
| Methylthio | -SCH3 | 0.00 |
| Ethylthio | -SC2H5 | 0.03 |
| tert-Butyl | -C(CH3)3 | -0.20 |
Data sourced from established compilations of Hammett constants. bluffton.edu
In this compound, both substituents are para to each other, meaning they will influence the reactivity of the remaining ortho and meta positions on the ring. The strong electron-donating nature of the ethoxy group, combined with the electron-donating character of the tert-butylsulfanyl group, results in a highly activated aromatic ring that is significantly more reactive towards electrophiles than benzene itself.
Steric and Electronic Influences of Alkylthio and Alkoxy Groups
The reactivity and regioselectivity of electrophilic aromatic substitution are governed by both the electronic and steric properties of the substituents.
Electronic Influences:
The ethoxy group exerts a strong +M (mesomeric or resonance) effect by donating a lone pair of electrons from the oxygen atom to the benzene ring. This increases the electron density at the ortho and para positions, thereby stabilizing the carbocation intermediate formed during electrophilic attack at these sites. libretexts.org It also has a -I (inductive) effect due to the electronegativity of the oxygen atom, but the resonance effect is dominant. utexas.edu
Steric Influences:
A significant factor in the reactivity of this compound is the steric hindrance imposed by the bulky tert-butyl group. varsitytutors.com The tert-butyl group is one of the most sterically demanding alkyl groups. This bulkiness can impede the approach of an electrophile to the positions ortho to the tert-butylsulfanyl substituent. youtube.comnumberanalytics.comlibretexts.org
Table 2: Comparison of Steric and Electronic Effects of Ethoxy and tert-Butylsulfanyl Groups
| Substituent Group | Primary Electronic Effect | Steric Hindrance | Influence on Reactivity |
| Ethoxy (-OC2H5) | Strong electron-donating (+M > -I) | Moderate | Strong activation, directs ortho and para |
| tert-Butylsulfanyl (-SC(CH3)3) | Electron-donating (+M, +I) | High | Activation, significant steric hindrance at ortho positions |
In electrophilic aromatic substitution reactions on this compound, the incoming electrophile will be directed to the positions ortho to the strongly activating ethoxy group. However, one of these positions is also ortho to the sterically bulky tert-butylsulfanyl group. Consequently, substitution is most likely to occur at the position ortho to the ethoxy group and meta to the tert-butylsulfanyl group, as this position is electronically activated and sterically accessible. Attack at the position ortho to the tert-butylsulfanyl group would be electronically favorable but sterically hindered. libretexts.orgnumberanalytics.com
Derivatives and Analogs of 1 Tert Butylsulfanyl 4 Ethoxybenzene
Synthesis of Substituted Aromatic Derivatives
The benzene (B151609) ring of 1-tert-butylsulfanyl-4-ethoxybenzene is amenable to various electrophilic substitution reactions, allowing for the introduction of a wide array of functional groups. The directing effects of the existing ethoxy and tert-butylsulfanyl substituents play a crucial role in determining the position of new substituents. The ethoxy group is an activating, ortho-, para-directing group, while the tert-butylsulfanyl group is also ortho-, para-directing. Given the para-disubstitution of the parent molecule, incoming electrophiles will be directed to the positions ortho to either the ethoxy or the thioether group.
Halogenation represents a fundamental modification of the aromatic core. The introduction of halogen atoms can significantly alter the electronic properties and lipophilicity of the molecule.
Bromination: The synthesis of bromo-derivatives can be achieved through electrophilic aromatic bromination. A common method involves reacting the parent compound with bromine in a suitable solvent like dichloromethane (B109758) or acetic acid. nih.gov For activated aromatic rings, mild and efficient brominating agents such as a mixture of thallium(III) acetate (B1210297) and bromine can be employed to yield isomerically pure monobromo compounds. researchgate.net The reaction of veratrole (1,2-dimethoxybenzene) with bromine in dichloromethane is a known procedure to produce 4-bromoveratrole (B120743) in high yield. nih.gov A similar approach could be applied to this compound.
Chlorination and Fluorination: While direct chlorination can be achieved with reagents like sulfuryl chloride, the synthesis of fluorinated analogs often requires more specialized methods. The introduction of fluorine can have profound effects on metabolic stability. For instance, the synthesis of N-tert-butyl-N-(2,2′,3,3′,4′,5,5′,6,6′-nonafluorobiphenyl)amine N-oxide involves the reaction of perfluorobiphenyl with tert-butylamine, demonstrating a method for introducing highly fluorinated moieties. researchgate.net
Table 1: Examples of Halogenation Reactions on Related Aromatic Compounds
| Starting Material | Reagent | Product | Yield |
| Veratrole | Bromine in DCM | 4-Bromoveratrole | 88% nih.gov |
| tert-Butylbenzene | Bromine | Bromo-tert-butylbenzene | - |
| Perfluorobiphenyl | tert-Butylamine | N-tert-butyl-nonafluorobiphenyl-4-amine | - researchgate.net |
The introduction of nitro and amino groups provides handles for further functionalization and can significantly influence the compound's electronic and hydrogen-bonding capabilities.
Nitration: Aromatic nitration is typically accomplished using a mixture of nitric acid and sulfuric acid. This reaction can be applied to benzene derivatives to introduce a nitro group. researchgate.net For example, the nitration of 4,7-dibromobenzo-2,1,3-thiadiazole is a key step in the synthesis of related heterocyclic systems. researchgate.net The position of nitration on the this compound ring would be directed by the existing substituents.
Reduction to Amino Derivatives: The nitro group can be readily reduced to an amino group, creating an amino derivative. Common reduction methods include the use of metals like zinc or tin in acidic media, or catalytic hydrogenation. researchgate.net The resulting aniline (B41778) derivative can serve as a precursor for a vast number of subsequent chemical transformations. The synthesis of 4-amino-3-nitrobenzaldehyde (B1281796) from p-aminobenzaldehyde involves a nitration step followed by other transformations, showcasing the utility of these functional groups. researchgate.net
Table 2: Synthesis of Nitro and Amino Derivatives of Related Compounds
| Reaction | Starting Material | Reagents | Product |
| Nitration | tert-Butylbenzene | HNO₃/H₂SO₄ | Nitro-tert-butylbenzene researchgate.net |
| Reduction | Nitro-tert-butylbenzene | Zn/H⁺ (or other) | Amino-tert-butylbenzene researchgate.net |
| Nitration | 4,7-Dibromobenzo-2,1,3-thiadiazole | - | 4,7-Dibromo-5-nitrobenzo-2,1,3-thiadiazole researchgate.net |
Analogs with Varied Alkyl Groups on Sulfur and Oxygen
Modifying the alkyl groups on the sulfur and oxygen atoms allows for systematic exploration of steric and electronic effects.
Varying the Alkoxy Group: The ethoxy group can be replaced with other alkoxy groups (e.g., methoxy, propoxy, butoxy) by starting the synthesis with the corresponding 4-alkoxyphenol. The Knoevenagel condensation of various ring-substituted benzaldehydes, including 2-ethoxy, 3-ethoxy, and 4-ethoxybenzaldehyde, with tert-butyl cyanoacetate (B8463686) demonstrates the preparation of compounds with varied alkoxy substituents. chemrxiv.org Similarly, the synthesis of N,1,4-tri(4-ethoxy-2-hydroxybenzyl)-DAZA highlights the incorporation of a 4-ethoxy moiety. nih.gov
Varying the Alkylthio Group: The tert-butyl group on the sulfur atom provides significant steric bulk. Analogs with smaller or different alkyl groups (e.g., methyl, isopropyl, benzyl) can be synthesized to probe the importance of this steric feature. The synthesis of related thioether compounds, such as those used to prepare C3-substituted triazoles, often involves the reaction of a thiol with an appropriate alkyl halide. mdpi.com
Table 3: Examples of Analogs with Varied Alkyl Groups
| Parent Structure Type | Variation | Example Compound |
| Phenylcyanoacrylates | Alkoxy group | 4-Propoxy- and 4-Butoxy-tert-butyl phenylcyanoacrylates chemrxiv.org |
| 1,4-Diazepane derivatives | Alkoxy group | N,1,4-tri(4-methoxy-2-hydroxybenzyl)-DAZA nih.gov |
| Triazole derivatives | Thioether alkyl group | 4-(2-((4-Methoxybenzyl)thio)phenyl)-3-(p-tolyl)-4H-1,2,4-triazole mdpi.com |
Stereoisomeric and Chiral Derivatives
The introduction of chirality can lead to stereoisomers with distinct biological activities. While this compound itself is achiral, chirality can be introduced by modifying the substituents.
This can be achieved by:
Incorporating a chiral center in one of the alkyl side chains: For example, using a chiral alcohol or thiol as a starting material.
Adding a chiral substituent to the aromatic ring.
Creating atropisomers by introducing bulky groups that restrict rotation around a single bond, although this is less common for this specific scaffold.
The synthesis of chiral 1,4-dipiperazino benzenes, which serve as peptide helix mimetics, provides an example of how a 1,4-disubstituted benzene core can be functionalized with chiral moieties using transition metal-catalyzed N-arylation of chiral piperazines. nih.gov This approach demonstrates a strategy for creating a library of chiral analogs based on a central aromatic scaffold. nih.gov
Scaffold Modifications for Structural Diversity
For significant leaps in structural diversity, the core benzene scaffold or the key functional groups can be replaced with bioisosteres. Bioisosteric replacement is a strategy used in medicinal chemistry to create new compounds with similar biological properties but potentially improved physicochemical or pharmacokinetic profiles. chem-space.comdrughunter.com
Phenyl Ring Analogs: The central benzene ring can be replaced by other cyclic systems. chem-space.com Saturated and conformationally rigid bicyclic molecules, such as bicyclo[2.1.1]hexanes, are proposed as bioisosteric replacements for ortho-disubstituted phenyl rings. chem-space.com For a para-disubstituted pattern, other heterocyclic rings could be considered.
tert-Butyl Group Bioisosteres: The tert-butyl group is often used in drug design but can lead to increased lipophilicity and reduced metabolic stability. chem-space.com Potential bioisosteric replacements that mimic its bulky and non-polar nature include:
Fluorinated tert-butyl groups. chem-space.com
Trifluoromethyl derivatives of cyclopropane, cyclobutane, and oxetane. chem-space.com
Thioether and Ether Linkage Analogs: The thioether and ether linkages can also be replaced. For example, amide or retro-amide groups can sometimes mimic the hydrogen bonding and conformational properties of ether or thioether linkages in specific contexts. drughunter.com The synthesis of piperazine-1-carboxylate derivatives containing a triazole ring showcases the replacement of simple linkers with more complex heterocyclic systems. ijprajournal.com
Advanced Spectroscopic Characterization Techniques in Research on 1 Tert Butylsulfanyl 4 Ethoxybenzene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, allowing for the elucidation of the carbon-hydrogen framework.
¹H (proton) and ¹³C (carbon-13) NMR are fundamental one-dimensional NMR experiments that provide initial and crucial structural information.
For 1-tert-butylsulfanyl-4-ethoxybenzene, the ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons on the benzene (B151609) ring will typically appear as a set of doublets due to their coupling with adjacent protons, characteristic of a 1,4-disubstituted benzene ring. The ethoxy group will exhibit a triplet for the methyl protons and a quartet for the methylene (B1212753) protons, a result of spin-spin coupling between them. The tert-butyl group, with its nine equivalent protons, will present as a sharp singlet.
The ¹³C NMR spectrum provides information on the different carbon environments. Each unique carbon atom in this compound will give rise to a distinct signal. The spectrum would show signals for the two types of aromatic carbons (those bonded to the substituents and those bonded to hydrogen), the carbons of the ethoxy group, and the quaternary and primary carbons of the tert-butyl group. The chemical shifts of these signals are indicative of their electronic environment.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH (ortho to -OEt) | 6.8-7.0 (d) | 115-120 |
| Aromatic CH (ortho to -S-tBu) | 7.2-7.4 (d) | 130-135 |
| Ethoxy -OCH₂- | 3.9-4.1 (q) | 60-65 |
| Ethoxy -CH₃ | 1.3-1.5 (t) | 14-16 |
| tert-Butyl -C(CH₃)₃ | 1.2-1.4 (s) | 30-35 (CH₃) |
| tert-Butyl -C(CH₃)₃ | Not Applicable | 45-50 (quaternary C) |
| Aromatic C-OEt | Not Applicable | 155-160 |
| Aromatic C-S-tBu | Not Applicable | 130-140 |
Note: These are predicted values based on typical chemical shifts for similar functional groups. Actual experimental values may vary.
Two-dimensional (2D) NMR experiments provide further insight by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, COSY would show a cross-peak between the triplet and quartet of the ethoxy group, confirming their connectivity. It would also show correlations between adjacent aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is invaluable for assigning the signals in the ¹³C spectrum based on the already assigned ¹H spectrum. For instance, the aromatic proton signals would show correlations to their corresponding carbon signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine spatial proximity between atoms. While not critical for the basic structural elucidation of this relatively rigid molecule, it could confirm the through-space proximity of the ethoxy and tert-butyl groups to their neighboring aromatic protons.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular mass, which allows for the determination of the elemental composition of the molecule. For this compound (C₁₂H₁₈OS), HRMS would confirm its molecular formula by matching the experimentally determined exact mass to the calculated theoretical mass.
The fragmentation pattern in the mass spectrum provides a fingerprint of the molecule. Common fragmentation pathways for this compound would likely involve the loss of the tert-butyl group as a stable carbocation, leading to a prominent peak. Cleavage of the ether bond is another possibility.
Table 2: Expected High-Resolution Mass Spectrometry Data for this compound
| Ion | Formula | Calculated m/z | Expected Fragmentation |
| [M]⁺ | C₁₂H₁₈OS⁺ | 210.1105 | Molecular Ion |
| [M - C₄H₉]⁺ | C₈H₉OS⁺ | 153.0374 | Loss of tert-butyl radical |
| [C₄H₉]⁺ | C₄H₉⁺ | 57.0704 | tert-Butyl cation |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The IR spectrum of this compound would display characteristic absorption bands for its functional groups. The C-O-C stretching of the ether group would be visible, as well as the C-S stretching of the thioether. The aromatic ring would show characteristic C-H and C=C stretching vibrations. The aliphatic C-H stretching and bending vibrations of the ethoxy and tert-butyl groups would also be present. libretexts.orgpressbooks.publibretexts.org
Table 3: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretch | 3100-3000 |
| Aliphatic C-H (sp³) | Stretch | 3000-2850 |
| Aromatic C=C | Stretch | 1600-1450 |
| Ether C-O-C | Asymmetric Stretch | 1250-1200 |
| Ether C-O-C | Symmetric Stretch | 1050-1000 |
| Thioether C-S | Stretch | 700-600 |
| p-Disubstituted Benzene | C-H Out-of-plane bend | 850-800 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state.
The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted benzene ring. The ethoxy and tert-butylsulfanyl groups are auxochromes that can cause a bathochromic (red) shift of the benzene absorption bands (the π → π* transitions). The presence of the sulfur atom with its lone pairs of electrons might also lead to n → π* transitions, although these are often weaker.
Table 4: Expected UV-Visible Absorption Maxima for this compound
| Transition Type | Expected λₘₐₓ (nm) | Chromophore |
| π → π | ~200-230 | Benzene Ring |
| π → π | ~250-290 | Benzene Ring |
Note: The exact absorption maxima and molar absorptivities would need to be determined experimentally and can be influenced by the solvent used.
X-ray Crystallography for Solid-State Molecular Structure and Packing
Following a comprehensive search of publicly available scientific literature and crystallographic databases, no experimental X-ray crystallography data for the compound this compound could be located. This indicates that the single-crystal X-ray structure of this specific molecule has likely not been determined or, if determined, has not been deposited in common public repositories such as the Cambridge Crystallographic Data Centre (CCDC).
Therefore, a detailed analysis of its solid-state molecular structure, including precise bond lengths, bond angles, and crystal packing arrangement, cannot be provided at this time. The generation of data tables for crystallographic parameters and molecular geometry is consequently not possible.
For a complete understanding of the solid-state properties of this compound, future research involving the growth of single crystals suitable for X-ray diffraction analysis would be necessary. Such an investigation would yield definitive information on its three-dimensional structure and intermolecular interactions within the crystal lattice.
Potential Research Applications in Organic Synthesis and Materials Science
Precursor in Fine Chemical Synthesis
The presence of both an electron-donating ethoxy group and a sulfur-containing moiety makes 1-Tert-butylsulfanyl-4-ethoxybenzene a potentially valuable precursor in the synthesis of fine chemicals. The ethoxy group is an ortho-, para-directing group in electrophilic aromatic substitution reactions, which could allow for selective functionalization of the benzene (B151609) ring. youtube.comlibretexts.org This property is crucial in the multi-step synthesis of complex organic molecules where precise control over substituent placement is necessary.
Furthermore, the tert-butylsulfanyl group can be chemically modified. For instance, aryl sulfides can be oxidized to the corresponding sulfoxides and sulfones, which are important functional groups in many pharmaceuticals and agrochemicals. tcichemicals.com The tert-butyl group can, under specific conditions, be cleaved to yield a thiol, a highly reactive functional group that can participate in a wide range of transformations, including the formation of disulfides or further alkylation. This versatility makes the parent compound a latent source of various functionalized aromatic compounds.
Table 1: Potential Transformations of this compound in Fine Chemical Synthesis
| Starting Material | Reagents and Conditions | Product Type | Potential Application |
| This compound | Electrophile (e.g., Br₂, HNO₃/H₂SO₄) | Ortho- or Para-substituted derivative | Intermediate for pharmaceuticals, dyes |
| This compound | Oxidizing agent (e.g., H₂O₂, m-CPBA) | Aryl tert-butyl sulfoxide (B87167)/sulfone | Biologically active compound synthesis |
| This compound | Deprotection agent (e.g., strong acid) | 4-Ethoxythiophenol | Precursor for other sulfur-containing compounds |
Building Block for Complex Organic Molecules
In the construction of complex organic molecules, "building blocks" are stable, well-defined molecules that can be sequentially and reliably incorporated into a larger structure. acs.org this compound has the potential to serve as such a building block. The aryl sulfide (B99878) linkage is a common motif in many biologically active compounds and functional materials. nih.gov
The tert-butylsulfanyl group can participate in metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. nih.gov For example, palladium-catalyzed reactions could potentially be used to couple the aryl sulfide with other aromatic or aliphatic fragments, leading to the formation of more complex diaryl or alkyl-aryl sulfides. organic-chemistry.org The presence of the ethoxy group can influence the electronic properties of the aromatic ring, which in turn can affect the reactivity and outcome of such coupling reactions.
Ligand Design in Transition Metal Catalysis
Thioethers have emerged as a promising class of ligands for transition metal catalysts. nih.gov The sulfur atom in a thioether possesses lone pairs of electrons that can coordinate to a metal center, thereby stabilizing the catalyst and influencing its reactivity and selectivity. The specific steric and electronic properties of the thioether ligand are crucial for its performance.
This compound could be explored as a ligand in various catalytic systems. The bulky tert-butyl group can create a specific steric environment around the metal center, which could be beneficial for achieving high selectivity in certain reactions. The ethoxy group, being electron-donating, would increase the electron density on the sulfur atom, potentially enhancing its coordination to the metal. This tailored electronic and steric profile could be advantageous in reactions such as cross-coupling, hydrogenation, or polymerization.
Table 2: Potential Catalytic Applications of this compound as a Ligand
| Catalytic Reaction | Metal Center | Potential Role of the Ligand | Desired Outcome |
| Suzuki-Miyaura Coupling | Palladium | Steric hindrance and electronic tuning | High turnover number and selectivity |
| Heck Reaction | Palladium | Stabilization of the catalytic species | Control of regioselectivity |
| Asymmetric Hydrogenation | Rhodium, Ruthenium | Chiral induction (if modified) | Enantioselective synthesis of chiral molecules |
Components in Advanced Materials Research (e.g., Liquid Crystalline Systems)
Liquid crystals are materials that exhibit properties between those of a conventional liquid and a solid crystal. sigmaaldrich.comtcichemicals.com The molecular shape and electronic properties of the constituent molecules are key factors in determining their liquid crystalline behavior. Alkoxybenzene derivatives are common components of liquid crystal molecules due to their rigid core and the ability of the alkoxy group to promote mesophase formation. tcichemicals.comscipublications.com
The introduction of a tert-butylsulfanyl group to an ethoxybenzene core, as in this compound, could lead to novel liquid crystalline materials. The bulky and somewhat flexible tert-butyl group might disrupt close packing in the solid state, favoring the formation of a liquid crystalline phase upon heating. The polarizability of the sulfur atom could also contribute to the intermolecular interactions that drive the self-assembly into ordered liquid crystalline structures. Research in this area would involve synthesizing derivatives of this compound and studying their phase behavior to assess their potential in applications such as displays and sensors. nih.gov
Probes for Mechanistic Organic Chemistry
Understanding the step-by-step pathway of a chemical reaction, its mechanism, is fundamental to organic chemistry. Chemical probes are molecules designed to investigate these mechanisms. The specific structural features of this compound make it a candidate for use as a mechanistic probe in certain reactions.
For example, the tert-butyl group can serve as a bulky steric label to probe the spatial requirements of a reaction's transition state. Furthermore, the sulfur atom can act as a reporter. The oxidation state of sulfur can be readily changed, and the electronic environment of the sulfur atom is sensitive to changes in the surrounding molecule. This could be exploited in studies of electron transfer processes or reactions involving radical intermediates. The presence of the ethoxy group provides an additional site for isotopic labeling, which can be a powerful tool for elucidating reaction pathways.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-Tert-butylsulfanyl-4-ethoxybenzene, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, the tert-butylsulfanyl group can be introduced via thiol-etherification using tert-butylthiol and a halogenated precursor (e.g., 4-ethoxybromobenzene) under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Optimization involves monitoring reaction time, stoichiometry of reagents, and solvent polarity .
- Key Parameters :
| Parameter | Typical Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | Higher temperatures accelerate kinetics but may increase side reactions. |
| Solvent | DMF, THF, or toluene | Polar aprotic solvents favor SN2 mechanisms. |
| Catalyst | None required | Base (e.g., K₂CO₃) neutralizes HBr byproduct. |
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR (¹H/¹³C): Confirm substitution patterns (e.g., tert-butyl singlet at ~1.3 ppm, ethoxy quartet at ~3.4–4.0 ppm) .
- GC-MS/HPLC : Quantify purity (>95% typical for research-grade compounds) and detect impurities like unreacted thiol or halogenated byproducts .
- Elemental Analysis : Validate empirical formula (C₁₂H₁₈OS) against theoretical values.
Advanced Research Questions
Q. What experimental design considerations are critical when studying the reactivity of the tert-butylsulfanyl group in catalytic applications?
- Methodological Answer : The tert-butylsulfanyl group’s steric bulk and electron-donating properties influence its reactivity. For catalytic studies:
- Steric Effects : Compare turnover rates with less bulky analogs (e.g., methylsulfanyl derivatives) to isolate steric contributions .
- Electronic Effects : Use Hammett plots to correlate substituent effects (σ values) with reaction rates in electrophilic aromatic substitution .
Q. How can researchers resolve contradictions in reported biological activity data for tert-butylsulfanyl-containing compounds?
- Methodological Answer : Discrepancies often arise from assay conditions or impurity profiles. Strategies include:
- Dose-Response Curves : Test multiple concentrations to identify non-linear effects (e.g., cytotoxicity at high doses masking target activity) .
- Metabolic Stability Assays : Use liver microsomes to assess if observed activity stems from the parent compound or metabolites .
- Control Experiments : Compare with structurally similar compounds (e.g., 1-Tert-butoxy-4-ethoxybenzene) to isolate sulfanyl-specific effects .
Q. What computational methods are suitable for predicting the physicochemical properties of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to estimate bond dissociation energies (e.g., S–C bond stability) .
- MD Simulations : Model solvation effects in polar solvents (e.g., water, DMSO) to predict solubility and aggregation behavior .
- QSPR Models : Corrogate experimental logP values with topological descriptors (e.g., molar refractivity) for ADME prediction .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the thermal stability of tert-butylsulfanyl derivatives?
- Methodological Answer : Stability varies with substituent positioning and measurement techniques. For example:
- TGA vs. DSC : Thermogravimetric analysis (TGA) may indicate decomposition onset at 150°C, while differential scanning calorimetry (DSC) detects exothermic events at lower temperatures due to oxidative side reactions .
- Structural Analog Comparison :
| Compound | Decomposition Temp. (°C) | Method |
|---|---|---|
| This compound | 150–160 | TGA |
| 1-Tert-butylsulfanyl-2-nitrobenzene | 130–140 | TGA |
- Nitro groups reduce stability via resonance effects .
Applications in Advanced Research
Q. How can this compound serve as a precursor in drug design?
- Methodological Answer : Its sulfanyl group acts as a bioisostere for oxygen or amines. Applications include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
